N,N-diethylpent-2-en-4-yn-1-amine
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Overview
Description
N,N-diethylpent-2-en-4-yn-1-amine is an organic compound with the molecular formula C9H15N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylpent-2-en-4-yn-1-amine typically involves the reaction of diethylamine with a suitable alkyne precursor. One common method is the alkylation of diethylamine with 4-pentyn-2-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic attack by the amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed coupling reactions can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylpent-2-en-4-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Hydrogenation of the alkyne group can yield saturated amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethylpent-2-en-4-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-diethylpent-2-en-4-yn-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of both alkyne and alkene groups allows the compound to participate in various chemical reactions, which can modulate the activity of biological molecules. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpent-4-en-2-yn-1-amine: This compound has a similar structure but with methyl groups instead of ethyl groups attached to the nitrogen atom.
N,N-Diethylpent-2-yn-4-enamine: This is another closely related compound with a similar backbone but different functional groups.
Uniqueness
N,N-diethylpent-2-en-4-yn-1-amine is unique due to its combination of alkyne and alkene functional groups, which provide distinct reactivity patterns compared to other amines. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
61815-15-4 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
N,N-diethylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C9H15N/c1-4-7-8-9-10(5-2)6-3/h1,7-8H,5-6,9H2,2-3H3 |
InChI Key |
RAGDWQAVQCTBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=CC#C |
Origin of Product |
United States |
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